molecular formula C18H29NO2Se B14628214 1-(Dodecylselanyl)-2-nitrobenzene CAS No. 53973-63-0

1-(Dodecylselanyl)-2-nitrobenzene

Cat. No.: B14628214
CAS No.: 53973-63-0
M. Wt: 370.4 g/mol
InChI Key: HDUXBOHKZGNTAJ-UHFFFAOYSA-N
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Description

1-(Dodecylselanyl)-2-nitrobenzene is an organic compound characterized by the presence of a dodecylselanyl group attached to a nitrobenzene ring

Preparation Methods

The synthesis of 1-(Dodecylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with sodium dodecylselenide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the dodecylselanyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

1-(Dodecylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The dodecylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecylselanyl group yields selenoxide or selenone, while reduction of the nitro group results in the corresponding aniline derivative.

Scientific Research Applications

1-(Dodecylselanyl)-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.

    Medicine: Organoselenium compounds, including derivatives of this compound, are being investigated for their antioxidant and anticancer properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(Dodecylselanyl)-2-nitrobenzene and its derivatives involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

1-(Dodecylselanyl)-2-nitrobenzene can be compared with other organoselenium compounds, such as 1-(Dodecylselanyl)-2-aminobenzene and 1-(Dodecylselanyl)-2-chlorobenzene. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

    1-(Dodecylselanyl)-2-aminobenzene: This compound has an amino group instead of a nitro group, making it more nucleophilic and suitable for different types of chemical reactions.

    1-(Dodecylselanyl)-2-chlorobenzene: The presence of a chlorine atom makes this compound more reactive towards nucleophilic substitution reactions compared to the nitro derivative.

Properties

CAS No.

53973-63-0

Molecular Formula

C18H29NO2Se

Molecular Weight

370.4 g/mol

IUPAC Name

1-dodecylselanyl-2-nitrobenzene

InChI

InChI=1S/C18H29NO2Se/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3

InChI Key

HDUXBOHKZGNTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Se]C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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